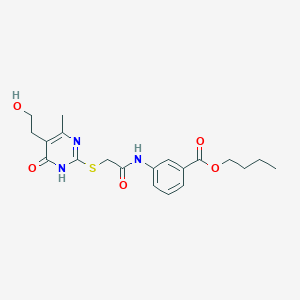
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the pyridine and butanamide groups. One common method involves the reaction of 2-methylimidazole with a pyridine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can result in various substituted imidazole compounds .
科学的研究の応用
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
作用機序
The mechanism of action of 3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-methylimidazole: An imidazole derivative with a methyl group at the 4-position.
N-methylimidazole: An imidazole derivative with a methyl group on the nitrogen atom.
Uniqueness
3-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
3-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]butanamide |
InChI |
InChI=1S/C14H18N4O/c1-10(2)8-14(19)17-12-4-5-13(16-9-12)18-7-6-15-11(18)3/h4-7,9-10H,8H2,1-3H3,(H,17,19) |
InChIキー |
VJMYGYUOZCKYOB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
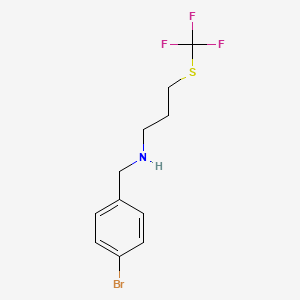
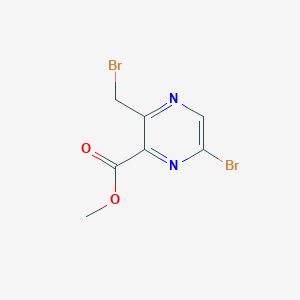
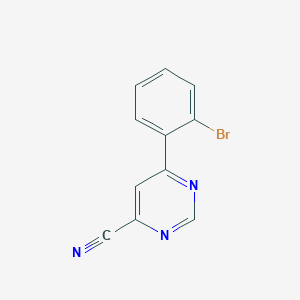
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
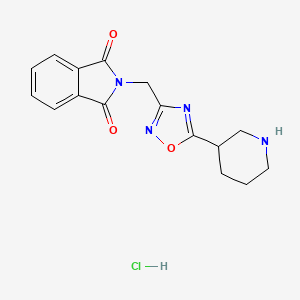
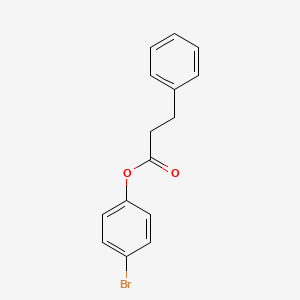
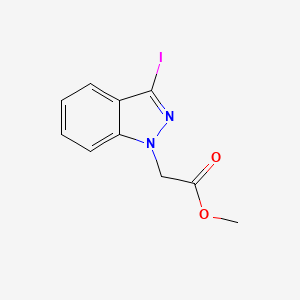
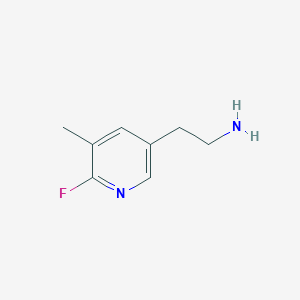

![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
